molecular formula C9H8BNO2 B063613 Isoquinoline-4-boronic acid CAS No. 192182-56-2

Isoquinoline-4-boronic acid

Cat. No.: B063613
CAS No.: 192182-56-2
M. Wt: 172.98 g/mol
InChI Key: GDTOUTKTCGPAGY-UHFFFAOYSA-N
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Description

Isoquinoline-4-boronic acid is an organic compound with the molecular formula C9H8BNO2. It is a boronic acid derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Isoquinoline-4-boronic acid is primarily used as a reactant in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors . CYP11B1 is an enzyme involved in the final step of cortisol synthesis in the adrenal cortex .

Mode of Action

It’s known to be used in the synthesis ofheteroaryl substituted tetrahydropyrroloijquinolinone derivatives , which act as aldosterone synthase inhibitors . These inhibitors block the action of aldosterone synthase, an enzyme that plays a crucial role in the biosynthesis of the hormone aldosterone .

Biochemical Pathways

This compound is involved in the preparation of tetrabutylammonium trifluoroborates . This compound is used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds .

Pharmacokinetics

Boronic acids, in general, are known for their good bioavailability and low toxicity, making them suitable for use in drug design .

Result of Action

The primary result of the action of this compound is the synthesis of selective steroid-11β-hydroxylase (CYP11B1) inhibitors . These inhibitors are used for the treatment of cortisol-dependent diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-4-boronic acid can be synthesized through various methods. One common method involves the reaction of 4-bromoisoquinoline with triisopropyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form isoquinoline derivatives.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation reactions may use alkyl halides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline-6-boronic acid
  • 4-Bromoisoquinoline
  • 5-Bromo-1H-indazole
  • 3-Methoxyphenylboronic acid

Uniqueness

Isoquinoline-4-boronic acid is unique due to its specific position of the boronic acid group on the isoquinoline ring, which imparts distinct reactivity and selectivity in chemical reactions. This positional specificity makes it particularly valuable in the synthesis of complex organic molecules and in the development of selective enzyme inhibitors .

Properties

IUPAC Name

isoquinolin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTOUTKTCGPAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396057
Record name Isoquinoline-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192182-56-2
Record name Isoquinoline-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinoline-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.0 gm (9.6 mMol) 4-bromoisoquinoline in 30 mL tetrahydrofuran was cooled to −100° C. To this solution were added dropwise 6.3 mL (10.1 mMol) n-butyl-lithium (1.6 M in hexane) dropwise, and the resultant solution was stirred for 30 minutes. To this solution was then added dropwise a solution of 4.4 mL (19.2 mMol) triisopropylborate and the reaction mixture was then stirred for 18 hours at room temperature. The reaction mixture was then partitioned between ethyl acetate and saturated aqueous sodium chloride. The phases were separated and the aqueous phase extracted well with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residue was sonicated in a mixture of hexane:ethyl acetate. The resulting suspension was filtered to provide 0.57 gm (34%) isoquinolin-4-ylboronic acid as a light orange solid.
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Synthesis routes and methods II

Procedure details

A solution of 4-bromoisoquinoline in tetrahydrofuran is cooled to -78° C. To this solution is added dropwise n-butyllithium (1.6 M in hexane), and the resultant solu-tion is stirred for 30 minutes. To this solution is then added dropwise triisopropylborate and the reaction mixture is then stirred for 18 hours at room temperature. The reaction mixture is then partitioned between ethyl acetate and saturated aqueous sodium chloride. The phases are separated and the aqueous phase extracted well with ethyl acetate. The combined organic phases are washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residue is sonicated in a mixture of hexane:ethyl acetate. The resulting suspension is filtered to provide isoquinolin-4-ylboronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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